molecular formula C10H12ClN5S B4600078 5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4600078
M. Wt: 269.75 g/mol
InChI Key: IEURMAWHFZWSGL-UHFFFAOYSA-N
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Description

5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a cyclopropyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the triazole ring and the cyclopropyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

The compound is also of interest in medicinal chemistry, where it is evaluated for its potential therapeutic properties. Studies focus on its ability to interact with specific biological targets and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonylpyridine
  • 4-chloro-1,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5S/c1-5-7(11)8(14-15(5)2)9-12-13-10(17)16(9)6-3-4-6/h6H,3-4H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEURMAWHFZWSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=NNC(=S)N2C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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